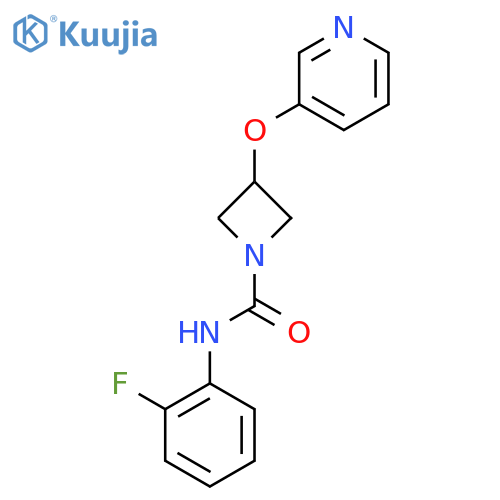Cas no 1903314-05-5 (N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide)
N-(2-フルオロフェニル)-3-(ピリジン-3-イルオキシ)アゼチジン-1-カルボキサミドは、アゼチジン骨格とピリジンオキシ基を有する特異な構造を持つ化合物です。この分子は、フッ素原子の導入により代謝安定性が向上し、薬物動態特性の最適化が図られています。ピリジン環とアゼチジン環の組み合わせにより、標的タンパク質との選択的な相互作用が可能となり、高い結合親和性を示します。特に、中枢神経系標的化合物としての応用が期待されており、優れた血脳関門透過性を有することが特徴です。分子設計においては、溶解度と膜透過性のバランスが考慮されており、創薬研究におけるリード化合物としての有用性が確認されています。

1903314-05-5 structure
商品名:N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- F6360-9516
- AKOS025331830
- 1903314-05-5
- N-(2-fluorophenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide
-
- インチ: 1S/C15H14FN3O2/c16-13-5-1-2-6-14(13)18-15(20)19-9-12(10-19)21-11-4-3-7-17-8-11/h1-8,12H,9-10H2,(H,18,20)
- InChIKey: NWWBNOGGNYNWRB-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1NC(N1CC(C1)OC1C=NC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 287.10700486g/mol
- どういたいしつりょう: 287.10700486g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6360-9516-2mg |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9516-10μmol |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9516-75mg |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 90%+ | 75mg |
$208.0 | 2023-05-18 | |
| Life Chemicals | F6360-9516-15mg |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9516-2μmol |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9516-1mg |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9516-10mg |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9516-3mg |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9516-5mg |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6360-9516-5μmol |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide |
1903314-05-5 | 5μmol |
$63.0 | 2023-09-09 |
N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
1903314-05-5 (N-(2-fluorophenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide) 関連製品
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
